

# Application Notes and Protocols: Oral Gavage of LY2940094 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LY2940094 |           |
| Cat. No.:            | B608728   | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

LY2940094 is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] As an orally bioavailable compound that penetrates the central nervous system, it has been investigated for its therapeutic potential in a variety of conditions, including depression, alcohol dependence, and eating disorders.[2][3][4] N/OFQ, the endogenous ligand for the NOP receptor, is involved in regulating numerous physiological processes, including pain, mood, and reward pathways.[3] By blocking the NOP receptor, LY2940094 can modulate these pathways, for instance, by preventing ethanol-stimulated dopamine release in the nucleus accumbens.[3]

These application notes provide a comprehensive protocol for the preparation and administration of **LY2940094** to mice via oral gavage, based on established preclinical studies.

## **Mechanism of Action: NOP Receptor Antagonism**

**LY2940094** exerts its primary effects by competitively binding to the NOP receptor, thereby preventing the endogenous ligand N/OFQ from activating it. This blockade inhibits downstream signaling cascades that are typically initiated by N/OFQ. In the context of reward and addiction, this antagonism has been shown to block ethanol-induced dopamine release, a key process in the reinforcing effects of alcohol.[3] Recent research also suggests that **LY2940094** may



promote oligodendrocyte generation through a mechanism independent of the NOP receptor, indicating potential applications in demyelinating diseases.



Click to download full resolution via product page

Caption: NOP receptor signaling pathway and antagonism by LY2940094.

## **Quantitative Data Summary**

The following table summarizes dosages and significant findings from various preclinical studies involving the oral administration of **LY2940094** in mice.



| Mouse Strain  | Dosage (mg/kg,<br>p.o.) | Dosing<br>Regimen             | Key Findings                                                                                                 | Reference |
|---------------|-------------------------|-------------------------------|--------------------------------------------------------------------------------------------------------------|-----------|
| C57Bl/6 (DIO) | 20                      | Single dose                   | Reduced fasting-<br>induced food<br>intake and body<br>weight over 24<br>hours.                              | [1]       |
| C57BI/6       | 3, 10, 30               | Single dose                   | Dose- dependently decreased immobility in fear-conditioning assays; 30 mg/kg was the minimal effective dose. | [5]       |
| N/A           | 10                      | Single dose                   | Resulted in 62%<br>NOP receptor<br>occupancy in the<br>brain.                                                | [6]       |
| NOP(+/+)      | 3, 30                   | Single dose                   | Reduced feeding in 15-hour fasted mice. Effect was absent in NOP(-/-) knockout mice.                         | [1]       |
| C57BL/6       | 30                      | Daily for 1, 2, or<br>3 weeks | Used in a cuprizone-induced demyelination model to assess effects on remyelination.                          |           |



### **Experimental Protocols**

A validated method for preparing **LY2940094** for oral administration is to use a Captisol-based vehicle, which enhances solubility.[6]

- Vehicle Components:
  - 20% Captisol® (w/v)
  - 25 mM Phosphate Buffer (pH 3.0)
- Procedure:
  - Prepare the 25 mM phosphate buffer and adjust the pH to 3.0.
  - Dissolve Captisol® in the phosphate buffer to a final concentration of 20% (e.g., 200 mg of Captisol® per 1 mL of buffer).
  - Weigh the appropriate amount of LY2940094 (adjusting for the L-tartaric acid salt weight if applicable).[6]
  - Dissolve the LY2940094 powder in the 20% Captisol vehicle to achieve the desired final concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 10 mL/kg volume).
  - Ensure the solution is clear and fully dissolved. Prepare fresh daily.[6]

Note: If using an alternative vehicle, common options include aqueous solutions with suspending agents like 0.5% carboxymethyl cellulose or 0.05% Tween 80.[7] However, the optimal vehicle should be determined empirically.

This protocol outlines the standard procedure for administering the prepared **LY2940094** solution to mice.

- Materials:
  - Mouse scale



- Appropriately sized gavage needle (18-20 gauge, 1-1.5 inches with a rounded tip for adult mice)
- 1 mL syringe
- Prepared LY2940094 formulation

#### Procedure:

- Animal Preparation: Weigh the mouse accurately to calculate the precise volume of the solution to be administered. The recommended maximum volume for oral gavage is 10 mL/kg, though smaller volumes are preferable to minimize risk of reflux.[6]
- Volume Calculation:
  - Volume (mL) = (Mouse Weight (kg) x Dose (mg/kg)) / Concentration (mg/mL)
  - Example: For a 25g (0.025 kg) mouse and a 30 mg/kg dose with a 3 mg/mL solution:
    - (0.025 kg \* 30 mg/kg) / 3 mg/mL = 0.25 mL
- Gavage Needle Measurement: Before the first use on a cohort of similar-sized mice, measure the correct insertion depth. Place the gavage needle alongside the mouse, with the tip at the corner of the mouth. The correct length is from the mouth to the last rib (xiphoid process). Mark this depth on the needle with a permanent marker.
- Animal Restraint: Restrain the mouse firmly by scruffing the neck and back to immobilize the head and straighten the neck and esophagus. The body should be held securely.
- Gavage Administration:
  - Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
  - The needle should pass smoothly into the esophagus with no resistance. If resistance is met, withdraw and reposition. Do not force the needle, as this can cause perforation of the esophagus or trachea.



- Advance the needle to the pre-measured mark.
- Slowly depress the syringe plunger to administer the solution.
- Post-Administration:
  - Slowly and gently remove the gavage needle.
  - Return the mouse to its home cage and monitor for at least 10-15 minutes for any signs of distress, such as difficulty breathing or leakage of the solution from the mouth or nose, which could indicate improper administration.

## **Experimental Workflow Visualization**

The following diagram illustrates a typical workflow for an in vivo study using oral gavage of **LY2940094**.





Click to download full resolution via product page

Caption: General experimental workflow for LY2940094 oral gavage studies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. A Novel Nociceptin Receptor Antagonist LY2940094 Inhibits Excessive Feeding Behavior in Rodents: A Possible Mechanism for the Treatment of Binge Eating Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel, Orally Bioavailable Nociceptin Receptor Antagonist, LY2940094, Reduces Ethanol Self-Administration and Ethanol Seeking in Animal Models PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Selective Nociceptin Receptor Antagonist to Treat Depression: Evidence from Preclinical and Clinical Studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical findings predicting efficacy and side-effect profile of LY2940094, an antagonist of nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel, orally-bioavailable nociceptin receptor antagonist, LY2940094, reduces ethanol self-administration and ethanol-seeking in animal models PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Oral Gavage of LY2940094 in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608728#protocol-for-oral-gavage-of-ly2940094-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com